6-(3-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)-1,3-benzothiazole
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Overview
Description
6-(3-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)-1,3-benzothiazole is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that combines a benzothiazole ring with a piperidine moiety, linked through a pyrazinyl-oxadiazole bridge
Mechanism of Action
Target of action
They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of action
Benzothiazole derivatives are known to interact with their targets and cause changes that result in their biological activity .
Biochemical pathways
Benzothiazole derivatives are known to affect various biochemical pathways, leading to their observed biological effects .
Result of action
Biochemical Analysis
Biochemical Properties
Benzo[d]thiazol-6-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins . This inhibition can lead to anti-inflammatory effects. Additionally, the compound interacts with neurotransmitter receptors, potentially influencing neurological functions .
Cellular Effects
The effects of Benzo[d]thiazol-6-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone on various cell types and cellular processes are profound. It has been observed to modulate cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . This modulation can lead to changes in gene expression and cellular metabolism. Furthermore, the compound has shown cytotoxic effects on certain cancer cell lines, indicating its potential as an anti-cancer agent .
Molecular Mechanism
At the molecular level, Benzo[d]thiazol-6-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their activity. For example, its interaction with COX enzymes involves binding to the enzyme’s active site, preventing the conversion of arachidonic acid to prostaglandins . Additionally, the compound can activate or inhibit specific transcription factors, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzo[d]thiazol-6-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone have been studied over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that it can have sustained effects on cellular functions, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of Benzo[d]thiazol-6-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone vary with dosage in animal models. At low doses, it has been observed to have therapeutic effects, such as anti-inflammatory and neuroprotective effects . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
Benzo[d]thiazol-6-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound can influence metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels . Additionally, it can interact with cofactors, further modulating metabolic pathways .
Transport and Distribution
Within cells and tissues, Benzo[d]thiazol-6-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is transported and distributed through various mechanisms. It can bind to transport proteins, facilitating its movement across cell membranes . The compound tends to accumulate in specific tissues, such as the liver and brain, where it exerts its effects .
Subcellular Localization
The subcellular localization of Benzo[d]thiazol-6-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is crucial for its activity. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can be found in the nucleus, where it can influence gene expression by interacting with transcription factors . The compound’s localization is influenced by targeting signals and post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the benzothiazole core. The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives. The piperidine moiety is introduced via nucleophilic substitution reactions, often using piperidine derivatives as starting materials.
The pyrazinyl-oxadiazole bridge is formed through the reaction of pyrazine-2-carboxylic acid hydrazide with appropriate reagents to yield the oxadiazole ring. This intermediate is then coupled with the piperidine derivative, followed by the final coupling with the benzothiazole core under suitable reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to enhance yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
6-(3-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds
Scientific Research Applications
6-(3-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential, particularly in the development of anti-tubercular agents.
Comparison with Similar Compounds
Similar Compounds
6-(pyrazin-2-yl)-1,3,5-triazine-2,4-diamine: A compound with a similar pyrazinyl moiety but different core structure.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: Compounds with similar functional groups but different overall structures.
Uniqueness
6-(3-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)-1,3-benzothiazole is unique due to its combination of a benzothiazole ring with a piperidine moiety linked through a pyrazinyl-oxadiazole bridge. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2S/c27-20(14-3-4-15-17(9-14)29-12-23-15)26-7-1-2-13(11-26)8-18-24-19(25-28-18)16-10-21-5-6-22-16/h3-6,9-10,12-13H,1-2,7-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTHJEPNDSRVDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)N=CS3)CC4=NC(=NO4)C5=NC=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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